molecular formula C15H13NO4S B224634 7-acetamido-9H-fluorene-2-sulfonic acid CAS No. 13110-79-7

7-acetamido-9H-fluorene-2-sulfonic acid

Cat. No.: B224634
CAS No.: 13110-79-7
M. Wt: 303.3 g/mol
InChI Key: VPQAMYCJUMQIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Acetamido-9H-fluorene-2-sulfonic acid is a sulfonated fluorene derivative characterized by a bicyclic aromatic system (two fused benzene rings with a five-membered central ring).

Properties

CAS No.

13110-79-7

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

7-acetamido-9H-fluorene-2-sulfonic acid

InChI

InChI=1S/C15H13NO4S/c1-9(17)16-12-2-4-14-10(7-12)6-11-8-13(21(18,19)20)3-5-15(11)14/h2-5,7-8H,6H2,1H3,(H,16,17)(H,18,19,20)

InChI Key

VPQAMYCJUMQIMU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)O

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)O

Synonyms

7-acetamido-9H-fluorene-2-sulfonic acid

Origin of Product

United States

Comparison with Similar Compounds

Naphthalenesulfonic Acids (e.g., 1-Naphthylamine-4-Sulfonic Acid)

Structural Differences :

  • Core Structure : Naphthalenesulfonic acids feature two fused benzene rings (naphthalene), whereas 7-acetamido-9H-fluorene-2-sulfonic acid has a fluorene backbone with an additional five-membered ring. This difference increases steric bulk and alters electronic properties .
  • Substituents: Amino (-NH₂) or hydroxyl groups in naphthalenesulfonic acids (e.g., 1-naphthylamine-4-sulfonic acid) contrast with the acetamido group in the target compound, affecting solubility and reactivity. Acetamido groups may reduce direct toxicity compared to free amines .

Functional Comparison :

  • Applications : Naphthalenesulfonic acids are widely used in azo dyes (e.g., Acid Blue 116) and surfactants. The fluorene derivative’s larger structure might improve thermal stability in high-performance materials .
  • Solubility : Naphthalenesulfonic acids are moderately soluble in water (e.g., 1-naphthylamine-4-sulfonic acid sodium salt), while the fluorene analog’s solubility depends on pH due to the ionizable sulfonic acid group .

Table 1: Key Properties of Naphthalenesulfonic Acids vs. Fluorene Derivatives

Property 1-Naphthylamine-4-Sulfonic Acid This compound (Predicted)
Molecular Weight ~223.25 g/mol ~300–350 g/mol (estimated)
Solubility Slightly soluble in water Moderate in polar solvents
Key Applications Dyes, surfactants Potential use in specialty surfactants or polymers

Per- and Polyfluoroalkyl Substances (PFAS) (e.g., 6:2 FTSA)

Structural Differences :

  • Fluorination : PFAS like 6:2 FTSA (1H,1H,2H,2H-perfluorooctanesulfonic acid) feature fully fluorinated alkyl chains, whereas the target compound lacks fluorination. This impacts environmental persistence and bioaccumulation .
  • Acid Strength : Sulfonic acid groups in both compounds confer strong acidity, but fluorinated chains in PFAS increase chemical stability and resistance to degradation .

Functional Comparison :

  • Environmental Impact: PFAS are persistent organic pollutants (POPs) with long-term ecological risks.
  • Applications : PFAS are used in firefighting foams and water-repellent coatings. The fluorene analog’s lack of fluorination limits its utility in similar high-performance applications but may align with greener chemistry initiatives .

Amino-Substituted Sulfonic Acids (e.g., Cleve’s Acid Derivatives)

Structural Differences :

  • Amino vs. Acetamido: Amino groups in Cleve’s acid derivatives (e.g., 1-aminonaphthalene-7-sulfonic acid) are more reactive than acetamido groups, enabling diazotization reactions for dye synthesis. The acetamido group offers hydrolytic stability .

Functional Comparison :

  • Dye Chemistry: Amino-substituted sulfonic acids are precursors to azo dyes (e.g., Direct Blue 71). The acetamido group in the fluorene derivative may require additional steps for activation, limiting its use in traditional dye synthesis .
  • Toxicity: Acetamido groups may reduce direct mutagenicity compared to aromatic amines, which are known carcinogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.